N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]furan-2-carboxamide
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Overview
Description
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]furan-2-carboxamide is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]furan-2-carboxamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Introduction of the Benzyl Group: The benzyl group is introduced by reacting the benzimidazole core with benzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide.
Formation of the Furan-2-carboxamide Moiety: The final step involves the reaction of the benzyl-substituted benzimidazole with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine to form this compound.
Chemical Reactions Analysis
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Scientific Research Applications
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and antiviral agent. Its benzimidazole core is known to interact with various biological targets, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . The compound’s ability to interact with DNA and proteins also contributes to its pharmacological activities .
Comparison with Similar Compounds
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]furan-2-carboxamide can be compared with other benzimidazole derivatives, such as:
N-(1H-benzimidazol-2-yl)acetamide: This compound has similar antimicrobial and anticancer properties but differs in its chemical structure and specific biological activities.
2-(2-aminophenyl)benzimidazole: This compound is known for its antiparasitic and antiviral activities and has a different substitution pattern on the benzimidazole ring.
1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines: These compounds have been studied for their antibacterial and cytotoxic activities.
This compound stands out due to its unique combination of the benzimidazole and furan-2-carboxamide moieties, which contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C20H17N3O2 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17N3O2/c24-20(18-11-6-12-25-18)21-13-19-22-16-9-4-5-10-17(16)23(19)14-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,21,24) |
InChI Key |
RDZSKIBYWCOCIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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